molecular formula C12H27ClSn B14571901 Chloro(diethyl)octylstannane CAS No. 61726-26-9

Chloro(diethyl)octylstannane

Cat. No.: B14571901
CAS No.: 61726-26-9
M. Wt: 325.50 g/mol
InChI Key: FBRRQBVMBSQQSY-UHFFFAOYSA-M
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Description

Chloro(diethyl)octylstannane is an organotin compound with the molecular formula C12H27ClSn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(diethyl)octylstannane can be synthesized through the reaction of octylstannane with diethylchlorostannane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compounds. The reaction is as follows:

Octylstannane+DiethylchlorostannaneThis compound\text{Octylstannane} + \text{Diethylchlorostannane} \rightarrow \text{this compound} Octylstannane+Diethylchlorostannane→this compound

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control of temperature and pressure. The reactants are mixed in a controlled environment, and the product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Chloro(diethyl)octylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.

Major Products Formed

    Oxidation: Tin oxides (SnO2) are formed.

    Reduction: Lower oxidation state tin compounds, such as diethylstannane, are produced.

    Substitution: Substituted organotin compounds, such as diethyl(octyl)stannane, are formed.

Scientific Research Applications

Chloro(diethyl)octylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as an antimicrobial agent.

    Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of chloro(diethyl)octylstannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their function. It can also interact with cell membranes, leading to increased permeability and cell death. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Diethylstannane: Similar in structure but lacks the chlorine atom.

    Octylstannane: Similar in structure but lacks the diethyl groups.

    Chlorotrimethylstannane: Contains three methyl groups instead of diethyl and octyl groups.

Uniqueness

Chloro(diethyl)octylstannane is unique due to its combination of diethyl and octyl groups, which confer specific chemical properties and reactivity

Properties

CAS No.

61726-26-9

Molecular Formula

C12H27ClSn

Molecular Weight

325.50 g/mol

IUPAC Name

chloro-diethyl-octylstannane

InChI

InChI=1S/C8H17.2C2H5.ClH.Sn/c1-3-5-7-8-6-4-2;2*1-2;;/h1,3-8H2,2H3;2*1H2,2H3;1H;/q;;;;+1/p-1

InChI Key

FBRRQBVMBSQQSY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn](CC)(CC)Cl

Origin of Product

United States

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